molecular formula C16H19NO2 B8360803 4-(2-(Benzyloxy)ethoxy)-2-methylaniline

4-(2-(Benzyloxy)ethoxy)-2-methylaniline

Cat. No.: B8360803
M. Wt: 257.33 g/mol
InChI Key: WYWZOBCVIOZIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(Benzyloxy)ethoxy)-2-methylaniline is a substituted aniline derivative featuring a benzyloxy-ethoxy side chain at the para position and a methyl group at the ortho position of the aromatic ring.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2-methyl-4-(2-phenylmethoxyethoxy)aniline

InChI

InChI=1S/C16H19NO2/c1-13-11-15(7-8-16(13)17)19-10-9-18-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3

InChI Key

WYWZOBCVIOZIKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key analogs based on substituent patterns and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
4-(2-(Benzyloxy)ethoxy)-2-methylaniline 2-methyl, 4-(benzyloxy-ethoxy) C₁₆H₁₉NO₂* ~257.3* Expected hydrophobic character; intermediate in drug synthesis Inferred
4-(Benzyloxy)-2-methylaniline 2-methyl, 4-benzyloxy C₁₄H₁₅NO 213.27 Liquid at RT; irritant (Xi hazard)
4-Methoxy-2-methylaniline 2-methyl, 4-methoxy C₈H₁₁NO 137.18 MP: 249°C; used in dyes and agrochemicals
4-(2-Methoxyethoxy)aniline 4-(methoxy-ethoxy) C₉H₁₃NO₂ 179.21 Soluble in polar solvents; polymer precursor
4-(2-Methoxyethoxy)-3-methylaniline HCl 3-methyl, 4-(methoxy-ethoxy) C₁₀H₁₆ClNO₂ 241.7 Crystalline solid; discontinued research use

*Inferred from structural analogs.

Key Observations:
  • Hydrophobicity : The benzyloxy-ethoxy chain in the target compound likely increases hydrophobicity compared to methoxy or shorter alkoxy substituents, impacting solubility in organic solvents .
  • Stability: Benzyl-protected ethers (e.g., 4-(Benzyloxy)-2-methylaniline) are generally stable under basic conditions but cleavable via hydrogenolysis, suggesting similar behavior for the target compound .

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